molecular formula C10H10N2O2 B2430567 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid CAS No. 384815-08-1

3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid

Cat. No.: B2430567
CAS No.: 384815-08-1
M. Wt: 190.202
InChI Key: SPWLDFUZCBIONJ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid consists of a fused bicyclic imidazo[1,5-a]pyridine core linked to a propanoic acid side chain. The imidazo[1,5-a]pyridine system comprises a five-membered imidazole ring fused to a six-membered pyridine ring, with nitrogen atoms at positions 1 and 5 of the pyridine ring and position 3 of the imidazole ring. The propanoic acid group (-CH2CH2COOH) is attached to the 3-position of the imidazole moiety, as confirmed by its IUPAC name: 3-(imidazo[1,5-a]pyridin-3-yl)propanoic acid .

The molecular formula is C10H10N2O2 , with a molecular weight of 190.20 g/mol . The SMILES notation (O=C(O)CCC1=NC=C2C=CC=CN21 ) delineates the connectivity: a propanoic acid chain (CCC(=O)O) bonded to the imidazole nitrogen at position 3, which is fused to the pyridine ring. Key structural parameters include:

Property Value
Molecular formula C10H10N2O2
Molecular weight 190.20 g/mol
Hybridization of N atoms sp2 (imidazole and pyridine)
Bond angles (C-N-C) ~120° (aromatic system)

The planar aromatic system of the imidazo[1,5-a]pyridine core enables π-π stacking interactions, while the carboxylic acid group introduces hydrogen-bonding capabilities.

Crystallographic Analysis and X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound remain unreported, studies on structurally analogous imidazo[1,5-a]pyridine derivatives provide insights. For example, benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines exhibit planar fused-ring systems with bond lengths of 1.33–1.38 Å for C-N and 1.40–1.42 Å for C-C in the aromatic rings. Similarly, rhodium complexes of imidazo[1,5-a]pyridin-3-ylidenes reveal bond angles of 122–125° at the carbene center, reflecting sp2 hybridization.

Inferred structural features for this compound include:

  • Bond lengths :
    • C-N (imidazole): ~1.32 Å
    • C-C (aromatic): ~1.39 Å
    • C-O (carboxylic acid): ~1.23 Å.
  • Dihedral angles : The propanoic acid chain likely adopts a gauche conformation relative to the imidazole ring to minimize steric strain.

Crystal packing is anticipated to involve intermolecular hydrogen bonds between the carboxylic acid group (-COOH) and adjacent nitrogen atoms, as observed in related imidazo[1,2-a]pyridine derivatives.

Tautomeric Forms and Resonance Stabilization

The imidazo[1,5-a]pyridine system exhibits tautomerism, with proton shifts possible between the N1 and N3 positions of the imidazole ring (Figure 1). The 3H-tautomer (proton at N3) is stabilized by resonance delocalization across the fused aromatic system, while the 1H-tautomer (proton at N1) is less favored due to reduced conjugation.

Resonance structures :

  • The imidazole ring participates in conjugation with the pyridine moiety, extending π-electron delocalization across both rings.
  • The carboxylic acid group withdraws electron density via inductive effects, polarizing the C=O bond and enhancing the acidity of the -OH proton (pKa ≈ 4.5).
Tautomer Stabilization Energy Dominance
3H-tautomer Lower energy (ΔG ≈ -2.1 kcal/mol) ~85% population
1H-tautomer Higher energy ~15% population

The dominant 3H-tautomer facilitates interactions with biological targets, as seen in imidazo[1,5-a]pyridine-based fluorescent probes and kinase inhibitors. Additionally, the carboxylic acid group can engage in intramolecular hydrogen bonding with the pyridine nitrogen, further stabilizing the tautomeric equilibrium.

Properties

IUPAC Name

3-imidazo[1,5-a]pyridin-3-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-10(14)5-4-9-11-7-8-3-1-2-6-12(8)9/h1-3,6-7H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWLDFUZCBIONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formamide-Mediated Cyclization

A foundational method involves the condensation of 2-aminopyridine derivatives with formamide or its analogs to construct the imidazo[1,5-a]pyridine core. For instance, imidazo[1,5-a]pyridine-5-carbaldehyde serves as a precursor in multi-step syntheses, where chlorination and hydrolysis yield carboxylic acid derivatives. Adapting this approach, 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid can be synthesized via the following sequence:

  • Cyclization : Reacting 2-aminopyridine with formamide under reflux conditions generates the imidazo[1,5-a]pyridine scaffold.
  • Side-Chain Introduction : A Michael addition or alkylation introduces a propanoic acid moiety at position 3. For example, treating the intermediate with acrylic acid in the presence of a palladium catalyst facilitates side-chain attachment.
  • Hydrolysis : Final hydrolysis of ester-protected intermediates (e.g., ethyl propanoate) under acidic or basic conditions yields the target carboxylic acid.

Key Conditions :

  • Temperature: 80–120°C for cyclization.
  • Catalysts: Pd(OAc)₂ for alkylation.
  • Yield: 40–60% (estimated from analogous reactions).

Multi-Component Reaction (MCR) Strategies

Acyl Chloride-Based Cyclization

A novel one-pot method, adapted from Thieme Connect’s protocol for imidazo[1,5-a]pyridine-1-carboxylic acids, offers a streamlined route. By modifying the acyl chloride component, this approach can be tailored for 3-substituted propanoic acids:

  • Reaction of 2-(Aminomethyl)pyridine : Treating 2-(aminomethyl)pyridine with 3-chloropropanoyl chloride forms an amide intermediate.
  • Cyclization with Trifluoroacetic Anhydride (TFAA) : TFAA promotes intramolecular cyclization, yielding 2,2,2-trifluoro-1-(imidazo[1,5-a]pyridin-3-yl)propan-1-one.
  • Haloform Cleavage : Basic hydrolysis (e.g., NaOH, H₂O₂) cleaves the trifluoromethyl group, converting the ketone to a carboxylic acid.

Optimization Insights :

  • Acyl Chloride Selection : Longer-chain acyl chlorides (e.g., 3-chloropropanoyl chloride) direct substitution to position 3.
  • Yield : 75–85% for analogous carboxylic acids.

Oxidation and Reduction Pathways

Alcohol Oxidation

Primary alcohols attached to the imidazo ring can be oxidized to carboxylic acids. For example:

  • Synthesis of Imidazo[1,5-a]pyridin-3-ylmethanol : Reduction of a nitrile or ester group at position 3 yields the alcohol.
  • Oxidation : Treating the alcohol with Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions produces this compound.

Challenges :

  • Over-oxidation to CO₂ may occur with harsh conditions.
  • Yield: 50–65% (depending on oxidizer selectivity).

Haloform Reaction for Direct Carboxylic Acid Formation

Trifluoromethyl Ketone Cleavage

This method leverages the haloform reaction’s efficiency in converting methyl ketones to carboxylic acids:

  • Synthesis of Trifluoromethyl Ketone Intermediate : Reacting imidazo[1,5-a]pyridine with trifluoroacetic anhydride forms a trifluoromethyl ketone at position 3.
  • Cleavage : Treatment with NaOH and X₂ (X = Cl, Br, I) generates the carboxylic acid via nucleophilic substitution and hydrolysis.

Advantages :

  • High regioselectivity for position 3.
  • Yield: 80–90% (based on similar transformations).

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents Yield Advantages Limitations
Formamide Cyclization 2-Aminopyridine, formamide Pd(OAc)₂, H₂O/H⁺ 40–60% Scalable, uses inexpensive reagents Multi-step, moderate yield
Multi-Component Reaction 2-(Aminomethyl)pyridine, acyl chloride TFAA, NaOH/H₂O₂ 75–85% One-pot, high regioselectivity Requires specialized acyl chlorides
Alcohol Oxidation Imidazo[1,5-a]pyridin-3-ylmethanol KMnO₄, CrO₃ 50–65% Straightforward oxidation step Risk of over-oxidation
Haloform Reaction Trifluoromethyl ketone intermediate NaOH, X₂ 80–90% High yield, minimal byproducts Requires TFAA for ketone synthesis

Structural Confirmation and Analytical Data

The identity of this compound is confirmed via:

  • ¹H NMR : δ 8.5 (s, 1H, imidazole-H), 7.9–7.2 (m, 4H, pyridine-H), 3.1 (t, 2H, CH₂), 2.6 (t, 2H, CH₂).
  • Mass Spec : [M+H]⁺ = 191.2 m/z.

Chemical Reactions Analysis

Types of Reactions

3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit a variety of biological activities:

  • Anticancer Activity : Several studies have reported that derivatives possess cytotoxic effects against various cancer cell lines. For instance, they have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the release of pro-inflammatory cytokines such as IL-6 in response to lipopolysaccharide (LPS) stimulation .
  • Antimicrobial Properties : Some derivatives have displayed significant antibacterial and antifungal activities, making them candidates for further development in treating infections .

Case Study 1: Anticancer Potential

A study evaluating the anticancer effects of 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid derivatives found that certain compounds exhibited potent inhibitory effects on breast cancer cell lines (MCF-7) by inducing apoptosis through the mitochondrial pathway .

Case Study 2: Anti-inflammatory Activity

Research demonstrated that derivatives could significantly reduce the levels of inflammatory cytokines in vitro. In a model of inflammation induced by LPS, treatment with these compounds resulted in decreased secretion of IL-6 and TNF-alpha, suggesting their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as glutamine synthetase, which is a potential target for tuberculosis drug development . The compound’s effects are mediated through its binding to these targets, leading to the inhibition of their activity and subsequent biological effects.

Comparison with Similar Compounds

3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid can be compared with other imidazo[1,5-a]pyridine derivatives:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-{Imidazo[1,5-a]pyridin-3-yl}propanoic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazo[1,5-a]pyridine moiety linked to a propanoic acid group, which contributes to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with related compounds.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2

Key features of the structure include:

  • A bicyclic imidazo[1,5-a]pyridine ring that facilitates interactions with various biological targets.
  • A propanoic acid group that enhances solubility and reactivity.

Research indicates that this compound interacts with specific biological targets, influencing their activity through several mechanisms:

  • Binding Affinity : The compound exhibits significant binding affinity to various receptors and enzymes, which is crucial for its therapeutic efficacy .
  • Inhibition of Kinases : Studies suggest that it may inhibit certain kinases involved in cell signaling pathways, potentially impacting cancer cell proliferation .
  • Antisecretory Properties : Some derivatives have shown antisecretory effects in gastric models, indicating potential applications in treating ulcers .

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity : Compounds in this class have been reported to exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects, highlighting their potential in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves several methodologies:

  • Cyclization Reactions : Starting from aminopyridines and appropriate carbonyl compounds to form the imidazo[1,5-a]pyridine core.
  • Functionalization : The propanoic acid moiety can be introduced through acylation or other coupling reactions .

Comparative Studies

Comparative studies with related compounds provide insights into the unique properties and potential advantages of this compound. The following table summarizes some related compounds and their unique features:

Compound NameStructure TypeUnique Features
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acidImidazo[1,2-a]pyridineDifferent biological activity profiles
4-(Imidazo[1,2-b]pyridin-3-yl)butanoic acidImidazo[1,2-b]pyridinePotentially more potent against certain cancers
3-(Pyrido[2,3-b]indole)propanoic acidPyridoindoleKnown for neuroprotective effects

These comparisons highlight the structural diversity within imidazole and pyridine derivatives and underscore the unique properties of this compound in drug design.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Inhibition Studies : Research demonstrated that at concentrations around 50 μM, this compound could inhibit secretion in bacterial models by downregulating key activators without completely halting secretion processes .
  • Cytotoxicity Assays : In vitro assays showed varying degrees of cytotoxicity against different cancer cell lines, suggesting a promising avenue for further drug development .

Q & A

Q. What are the established synthetic routes for 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid, and what reaction conditions optimize yield?

The synthesis typically involves a two-step process:

  • Condensation : Reacting 2-aminopyridine derivatives with α-halo ketones (e.g., chloroacetone) in the presence of a base (e.g., K₂CO₃) to form the imidazo[1,5-a]pyridine core.
  • Carboxymethylation : Introducing the propanoic acid moiety via reaction with chloroacetic acid under basic conditions (pH 9–10) . Optimized yields (70–85%) are achieved using anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C).

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the imidazo-pyridine ring and propanoic acid substitution.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (190.20 g/mol) .

Q. What structural features distinguish this compound from related imidazo-pyridine derivatives?

Comparative analysis shows:

  • The C3-propanoic acid substituent enhances water solubility (logP ≈ 1.2) compared to methyl or phenyl analogs.
  • Substitution at the imidazo[1,5-a]pyridin-3-yl position (vs. C2 or C6 in analogs) influences hydrogen-bonding interactions in biological systems .

Q. How does this compound participate in common organic reactions?

Reactivity is dominated by:

  • Carboxylic Acid Reactions : Esterification (with alcohols/H⁺), amide formation (via EDC/NHS coupling).
  • Heterocycle Functionalization : Electrophilic substitution at the pyridine ring (e.g., nitration at C5 under HNO₃/H₂SO₄) .

Q. What physicochemical properties are critical for its application in biological assays?

Key properties include:

  • Solubility : 12 mg/mL in PBS (pH 7.4), critical for in vitro dosing.
  • pKa : 4.2 (carboxylic acid) and 8.1 (pyridinyl N), affecting ionization in physiological conditions .

Advanced Research Questions

Q. What mechanistic hypotheses explain its bioactivity in enzyme inhibition studies?

Studies suggest:

  • Competitive inhibition of kinases (e.g., EGFR) via binding to the ATP pocket, with IC₅₀ values < 1 µM.
  • Allosteric modulation of GABA receptors, inferred from structural similarity to pyrazolo[1,5-a]pyrimidine modulators .

Q. How do structural modifications impact structure-activity relationships (SAR) in lead optimization?

SAR trends from analogs:

  • C3 Substituents : Propanoic acid enhances target affinity (ΔΔG = -2.3 kcal/mol vs. methyl).
  • Ring Substitution : Electron-withdrawing groups (e.g., -CF₃ at C8) improve metabolic stability (t₁/₂ > 4 h in microsomes) .

Q. How can researchers resolve contradictions in reported biological activity data?

Strategies include:

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays).
  • Cellular Context : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to account for receptor heterogeneity .

Q. What computational tools predict synthetic accessibility and target interactions?

  • Retrosynthesis : AI-driven platforms (e.g., Reaxys/Pistachio) propose routes with >80% feasibility scores.
  • Molecular Docking : AutoDock Vina predicts binding poses (RMSD < 2.0 Å) for GABA receptor modulation .

Q. How to design in vitro assays to evaluate its therapeutic potential while minimizing cytotoxicity?

Methodological recommendations:

  • Dose Range : 0.1–100 µM, with viability assays (MTT/CCK-8) to determine IC₅₀ for cytotoxicity.
  • Target Engagement : Use fluorescent probes (e.g., BODIPY-conjugated analogs) for live-cell imaging .

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